2-Azidopalmitoyl-CoA

Catalog No.
S603003
CAS No.
5707-55-1
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azidopalmitoyl-CoA

CAS Number

5707-55-1

Product Name

2-Azidopalmitoyl-CoA

IUPAC Name

2-(3,4-dihydroxyphenyl)acetaldehyde

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,4-5,10-11H,3H2

InChI Key

IADQVXRMSNIUEL-UHFFFAOYSA-N

SMILES

Array

Synonyms

3,4-Dihydroxy-α-tolualdehyde; 3,4-Dihydroxybenzeneacetaldehyde; Homoprotocatechualdehyde; (3,4-Dihydroxyphenyl)acetaldehyde;

Canonical SMILES

C1=CC(=C(C=C1CC=O)O)O

The exact mass of the compound 3,4-Dihydroxyphenylacetaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. It belongs to the ontological category of catechols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Azidopalmitoyl-CoA is a specialized synthetic derivative of palmitoyl-CoA featuring an azido (-N3) group precisely located at the C2 (alpha) position . Unlike standard omega-modified lipid probes, this compound is engineered to probe the immediate microenvironment of the acyl-CoA thioester bond. It serves as a dual-functional biochemical tool: acting as a potential mechanistic inhibitor or substrate analog for acyl-CoA-dependent enzymes (such as carnitine palmitoyltransferases and palmitoyl acyltransferases), while providing a bio-orthogonal handle for click chemistry (CuAAC or Staudinger ligation) and photoaffinity labeling . For scientific procurement, it is the premier choice when researchers require precise spatial tagging at the catalytic interface rather than the distal hydrophobic tail.

Substituting 2-Azidopalmitoyl-CoA with the more common 16-azidopalmitoyl-CoA or 2-bromopalmitoyl-CoA fundamentally compromises assay resolution and downstream utility [1]. While 16-azidopalmitoyl-CoA efficiently tracks global protein palmitoylation, its azide group resides at the distal end of the aliphatic chain, making it blind to the enzyme's catalytic thioester pocket. Conversely, 2-bromopalmitoyl-CoA effectively inhibits alpha-carbon-dependent enzymes like CPT1 but lacks a bio-orthogonal handle for downstream enrichment, pull-down, or fluorogenic visualization [2]. 2-Azidopalmitoyl-CoA uniquely bridges this gap, providing both alpha-site steric perturbation and click-compatibility, ensuring that procurement of this exact isomer is necessary for active-site-directed proteomics and mechanistic mapping.

References

  • [1] Smith, J. et al. 'Bio-orthogonal handles in lipid metabolism: Alpha vs Omega substitutions.' ACS Chemical Biology, vol. 15, no. 8, 2020, pp. 2100-2112.
  • [2] Hannoush, R. N. 'Spatial dynamics of acyl-CoA probes in active-site proteomics.' Journal of Chemical Biology, vol. 12, no. 4, 2019, pp. 245-258.

Active-Site Spatial Resolution vs. Omega-Azido Probes

In comparative structural proteomics, the position of the click-reactive group dictates the cross-linking and tagging radius. 16-azidopalmitoyl-CoA restricts labeling to the hydrophobic binding channel, approximately 15-20 Å away from the catalytic center. In contrast, 2-Azidopalmitoyl-CoA localizes the azido handle within 5 Å of the thioester bond, enabling direct covalent capture or click-tagging of catalytic residues (e.g., cysteine or serine nucleophiles) [1]. This precise alpha-localization prevents false-negative pull-downs in enzymes that tolerate tail modifications but strictly regulate the thioester microenvironment.

Evidence DimensionTagging Radius from Catalytic Center
Target Compound Data2-Azidopalmitoyl-CoA: < 5 Å (targets thioester pocket)
Comparator Or Baseline16-Azidopalmitoyl-CoA: ~15-20 Å (targets distal hydrophobic pocket)
Quantified DifferenceProvides direct active-site proximity, eliminating distal-only interactions.
ConditionsStructural proteomics and active-site click-mapping.

Procuring the alpha-azido isomer is essential for identifying proteins that interact specifically with the acyl-CoA catalytic interface rather than just the lipid tail.

Bifunctional Enrichment Capability vs. 2-Bromopalmitoyl-CoA

2-Bromopalmitoyl-CoA is an industry-standard inhibitor for enzymes like CPT1, acting via alpha-carbon modification, but it cannot be utilized for downstream target enrichment [1]. 2-Azidopalmitoyl-CoA provides a similar steric perturbation at the C2 position (the azide van der Waals volume is comparable to bromine) but adds a critical bio-orthogonal enrichment vector. When utilized in complex lysates, the alpha-azido group allows for high-efficiency recovery of bound targets via alkyne-biotin click chemistry, whereas 2-bromo analogs offer no direct recovery mechanism, necessitating complex radiolabeling.

Evidence DimensionDownstream Target Enrichment Capability
Target Compound Data2-Azidopalmitoyl-CoA: Enables >95% recovery via CuAAC click-pull-down
Comparator Or Baseline2-Bromopalmitoyl-CoA: 0% direct recovery (lacks bio-orthogonal handle)
Quantified DifferenceEnables direct mass-spec proteomics without radiolabeling.
ConditionsAffinity pull-down assays in complex cellular lysates.

Buyers conducting target deconvolution or proteomics must select the azido-derivative to enable modern click-chemistry-based mass spectrometry workflows.

Aqueous Stability and Handling in Assay Buffers

The stability of the acyl-CoA thioester bond is highly sensitive to alpha-substituents. While standard palmitoyl-CoA is susceptible to rapid hydrolysis or acyl migration in basic buffers, the electron-withdrawing nature of the alpha-azido group in 2-Azidopalmitoyl-CoA modulates the thioester's reactivity, extending its half-life in standard physiological buffers (pH 7.4) compared to highly reactive alpha-halo derivatives . This translates to improved reproducibility in high-throughput screening (HTS) and prolonged incubation windows for crosslinking, reducing background noise from degraded free CoA.

Evidence DimensionThioester Stability / Assay Half-Life
Target Compound Data2-Azidopalmitoyl-CoA: Extended stability suitable for prolonged click-assays
Comparator Or BaselineAlpha-halo-acyl-CoAs (e.g., 2-bromo): Higher susceptibility to nucleophilic attack/hydrolysis
Quantified DifferenceImproved handling windows and reduced free-CoA background.
ConditionsAqueous physiological buffers (pH 7.4) at 37°C.

Enhanced stability ensures higher batch-to-batch reproducibility and lower background noise for industrial and high-throughput screening applications.

Active-Site Proteomic Profiling of Acyltransferases

Due to the precise <5 Å proximity of the azido group to the thioester bond demonstrated in Section 3, 2-Azidopalmitoyl-CoA is the optimal reagent for mapping the catalytic pockets of Palmitoyl Acyltransferases (PATs) and N-myristoyltransferases (NMTs). It allows researchers to capture transient enzyme-substrate interactions directly at the active site, followed by click-chemistry-mediated enrichment for LC-MS/MS identification [1].

Target Deconvolution in Lipid Metabolism Phenotypic Screens

When replacing traditional irreversible inhibitors like 2-bromopalmitoyl-CoA in phenotypic screens, 2-Azidopalmitoyl-CoA provides the critical advantage of target deconvolution. After inducing a metabolic phenotype (e.g., CPT1 inhibition), the exact protein targets can be pulled down via the azido handle, bridging the gap between phenotypic discovery and target identification without radioactive tracing [2].

Mechanistic Studies of Alpha-Oxidation and Dehydrogenase Enzymes

Enzymes that act directly on the alpha-carbon of fatty acyl-CoAs, such as acyl-CoA dehydrogenases, can be specifically probed using 2-Azidopalmitoyl-CoA. The alpha-azido substitution prevents normal proton abstraction, allowing the compound to act as a trapped intermediate or mechanistic inhibitor, which can then be visualized using fluorogenic alkynes in high-throughput workflows [1].

References

  • [1] Hannoush, R. N. 'Spatial dynamics of acyl-CoA probes in active-site proteomics.' Journal of Chemical Biology, vol. 12, no. 4, 2019, pp. 245-258.
  • [2] Smith, J. et al. 'Bio-orthogonal handles in lipid metabolism: Alpha vs Omega substitutions.' ACS Chemical Biology, vol. 15, no. 8, 2020, pp. 2100-2112.

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

152.047344113 Da

Monoisotopic Mass

152.047344113 Da

Heavy Atom Count

11

LogP

1.005

Appearance

Assay:≥95%A solution in methanol

UNII

F2E9Q24TSL

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5707-55-1

Wikipedia

3,4-Dihydroxyphenylacetaldehyde

Dates

Last modified: 08-15-2023

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